4,7-Dibromo-1,10-phenanthroline
Overview
Description
4,7-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 and a molecular weight of 338 . It appears as a very pale yellow to yellow crystal or powder .
Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-1,10-phenanthroline consists of a phenanthroline core with bromine atoms substituted at the 4 and 7 positions .Physical And Chemical Properties Analysis
4,7-Dibromo-1,10-phenanthroline is a solid at 20°C . The compound has a melting point of 236°C .Scientific Research Applications
Synthetic Routes and Precursors
- Synthesis and Precursors: A study by Schmittel and Ammon (1998) described an efficient preparation of 4,7-dibromo phenanthrolines as precursors for macrocyclic oligophenanthrolines, emphasizing their use in nucleophilic aromatic substitution or Heck-coupling reactions (Schmittel & Ammon, 1998).
Molecular Structure and Bromination Methods
- Bromination and Molecular Structure: Y. Saitoh et al. (1997) demonstrated a method for bromating 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, producing dibromides like 3,8-dibromo-1,10-phenanthroline, highlighting its application in molecular structure analysis through X-ray crystallography (Saitoh, Koizumi, Osakada, & Yamamoto, 1997).
DNA Binding and Biological Activity
- DNA Interaction and Biological Activity: A research by Brodie, Collins, and Aldrich-Wright (2004) investigated platinum(II) complexes containing derivatives of 1,10-phenanthroline, such as 4,7-dibromo-1,10-phenanthroline, focusing on their interaction with DNA and biological activity, which was quantified using cytotoxicity assays (Brodie, Collins, & Aldrich-Wright, 2004).
Electron Transport Materials
- Electron Transport and OLEDs: Bin et al. (2020) explored the use of 4,7-bisphenyl-1,10-phenanthroline (a derivative) in organic light-emitting diodes (OLEDs), emphasizing its electron transport properties, thermal stability, and enhancement of OLED efficiency and stability (Bin, Shi, Su, Han, Zhang, & Duan, 2020).
Electrochemical and Spectroscopic Properties
- Electrochemical Characteristics: Nycz, Wantulok, Sokolová, and others (2019) developed new methods for synthesizing 4,7-dichloro-1,10-phenanthrolines and studied their electrochemical properties, offering insights into their potential applications in various fields (Nycz, Wantulok, Sokolová, et al., 2019).
Redox Behavior and Mechanisms
- Reduction Mechanism Studies: Wantulok, Degano, Gál, and others (2020) analyzed the electrochemical behavior of 4,7-dichloro-1,10-phenanthrolines, shedding light on their redox properties and potential for various technological applications (Wantulok, Degano, Gál, Nycz, & Sokolová, 2020).
Supramolecular Magnetic Materials
- Magnetic Materials: Pakulski, Arczyński, and Pinkowicz (2019) reported the preparation and study of phenanthroline dioxothiadiazoles, including 4,7-dibromo derivatives, for constructing supramolecular magnetic materials (Pakulski, Arczyński, & Pinkowicz, 2019).
Safety And Hazards
Safety data sheets indicate that exposure to 4,7-Dibromo-1,10-phenanthroline should be avoided. Contact with skin and eyes should be prevented, and inhalation of dust, mist, gas, or vapors should be avoided. If exposed, it’s recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Future Directions
4,7-Dibromo-1,10-phenanthroline has potential applications in various fields of research such as the preparation of dye-sensitized solar cells, as a building block in supramolecular chemistry, and as ligands . Its bromo-substituted phen could give access to reactions that fail with chloro-substituted phen .
properties
IUPAC Name |
4,7-dibromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAIDYHEKUXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464571 | |
Record name | 4,7-dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-1,10-phenanthroline | |
CAS RN |
156492-30-7 | |
Record name | 4,7-dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of bromine atoms on the phenanthroline ring influence the photophysical properties of copper(I) complexes?
A1: Research indicates that the position of bromine substituents on the 1,10-phenanthroline ring significantly impacts the emission properties of copper(I) complexes. [] Specifically, [Cu(P^P)(N^N)][PF6] complexes incorporating 2,9-dibromo-1,10-phenanthroline exhibit blue-shifted emission maxima (λemmax) compared to complexes containing the 3,8- or 4,7-dibromo isomers, both in solution and solid-state. [] This suggests that the steric and electronic effects arising from bromine positioning directly influence the energy levels within the complex, consequently affecting the emitted light color.
Q2: Can 4,7-dibromo-1,10-phenanthroline be further modified to enhance its solubility?
A2: Yes, introducing alkyl chains at the 3 and 8 positions of 4,7-dibromo-1,10-phenanthroline can significantly improve its solubility. [] This modification is particularly relevant for applications requiring high concentrations of the compound, such as in certain material science or catalytic processes.
Q3: Are there efficient synthetic routes available for producing 4,7-dibromo-1,10-phenanthroline?
A3: Yes, researchers have developed a convenient method for synthesizing 4,7-dibromo-1,10-phenanthroline through a transhalogenation reaction using its dichloro analog, 4,7-dichloro-1,10-phenanthroline. [] This method avoids the use of expensive catalysts or toxic solvents, offering a more sustainable and cost-effective approach for its preparation.
Q4: What is the significance of studying copper(I) complexes containing 4,7-dibromo-1,10-phenanthroline?
A4: Copper(I) complexes featuring 4,7-dibromo-1,10-phenanthroline and various diphosphine ligands exhibit promising luminescent properties, particularly with high photoluminescence quantum yields observed in some cases. [] These findings suggest potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Further research into their stability, processability, and device integration is crucial for realizing their full potential.
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